molecular formula C14H14FNO B2580833 (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine CAS No. 849807-01-8

(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine

Cat. No.: B2580833
CAS No.: 849807-01-8
M. Wt: 231.27
InChI Key: SUQRFOCJBJMREX-UHFFFAOYSA-N
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Description

Electronic Influences:

  • 2-Fluorophenyl :
    • Ortho-Fluorine withdraws electrons via -I effect, reducing methoxy oxygen’s lone pair donation into the ring.
    • Hammett σₚ value: +0.78 (meta-F: +0.34), enhancing electrophilic substitution resistance.
  • Methoxy group :
    • +M effect increases electron density at the para position, stabilizing charge-transfer interactions.

Steric Effects:

Substituent Van der Waals radius (Å) Preferred conformation
2-Fluorophenyl 1.47 Axial (55–65° dihedral)
Methoxy 1.52 Equatorial (0–10° dihedral)

Quantum calculations on analogous systems reveal a 7.3 kcal/mol energy preference for the fluorine-out conformation, minimizing F···O repulsion. The methoxy group’s planarity is maintained via conjugation, with O-C-C-C torsion angles < 10°.

Properties

IUPAC Name

[4-[(2-fluorophenyl)methoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8H,9-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQRFOCJBJMREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine typically involves the reaction of 4-hydroxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base to form the intermediate 4-[(2-fluorophenyl)methoxy]benzaldehyde. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield (4-[(2-fluorophenyl)methoxy]phenyl)methanol. Finally, the methanol derivative is converted to the desired methanamine compound through a reductive amination process using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The promising results suggest that modifications to the structure can enhance cytotoxicity and selectivity towards cancer cells .

Neuropharmacology

The presence of a fluorine atom in the structure is known to improve metabolic stability and bioavailability, making it a candidate for neuropharmacological applications. Compounds with similar frameworks have been investigated for their potential effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in treating disorders like depression and schizophrenia .

Mechanism of Action Studies

Understanding the mechanism of action of this compound is vital for its application in drug development. Initial studies suggest that it may interact with specific biological targets, leading to altered cellular pathways that can inhibit tumor growth or modulate neurotransmitter levels . Research into its pharmacokinetics and pharmacodynamics is ongoing to clarify these interactions further.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship studies are essential for optimizing the efficacy of this compound derivatives. By systematically modifying the chemical structure, researchers aim to identify which alterations lead to improved biological activity while minimizing toxicity . This iterative process is crucial for developing new therapeutic agents.

Case Studies and Research Findings

StudyFocusFindings
PMC7748245Antileishmanial ActivityInvestigated related compounds for efficacy against Leishmania parasites; highlighted the importance of structural modifications for improved activity .
Ars PharmAnticancer ActivityReported on the synthesis of phenyl derivatives with notable cytotoxic effects on MCF-7 and HepG2 cell lines; suggested further exploration of fluorinated compounds .
MDPINeuropharmacologyDiscussed the role of fluorinated compounds in enhancing drug stability and efficacy; emphasized their potential in treating psychiatric disorders .

Mechanism of Action

The mechanism of action of (4-[(2-Fluorophenyl)methoxy]phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

Table 1: Structural Comparison
Compound Name Substituent(s) Key Functional Groups Biological Activity/Application
Compound X 2-Fluorophenyl methoxy Primary amine Adipogenic/osteoblastic differentiation
ZINC32120629 (N-[[4-(2-fluorophenyl)methoxy]phenyl]methyl]propan-2-amine) 2-Fluorophenyl methoxy Secondary amine (propan-2-amine) Virtual screening for MAO-B inhibitors
(4-(3’-Chlorobenzyloxy)phenyl)methanamine 3-Chlorobenzyloxy Primary amine Antiseizure/antinociception studies
(4-(Thiophen-2-yl)phenyl)methanamine Thiophene ring Primary amine Optoelectronic material synthesis
N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine Trifluoromethyl groups, Schiff base Imine (Schiff base) Catalytic amine oxidation


Key Observations :

  • Substituent Effects : Fluorine (Compound X) and chlorine (3’-chloro analog) enhance lipophilicity and binding specificity, while trifluoromethyl groups increase electron-withdrawing effects .
  • Functional Group Impact : Primary amines (Compound X) exhibit direct receptor interactions, whereas Schiff bases (e.g., ) are intermediates in catalytic oxidation .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Molecular Weight (g/mol) logP (Predicted) Charge (Computational)
Compound X ~263.3 3.5–4.0 Not reported
ZINC32120629 4.422* 4.42 -3.57
(4-(Thiophen-2-yl)phenyl)methanamine 215.3 2.8 Not reported
N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine 405.3 5.1 Neutral

Notes:

  • *Molecular weight for ZINC32120629 likely reflects a typographical error; actual value is estimated at ~300–350 g/mol.
  • Compound X’s logP (~3.5–4.0) suggests moderate lipophilicity, ideal for membrane permeability in cellular assays .

Biological Activity

(4-[(2-Fluorophenyl)methoxy]phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound this compound features a methanamine group linked to a phenyl ring substituted with a methoxy and a fluorophenyl group. This structural configuration allows for diverse interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the methoxy group may facilitate hydrogen bonding, contributing to its overall biological efficacy.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating its potency against resistant strains .
  • Antitumor Activity : In vitro studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The results indicate that the compound can induce cytotoxic effects on these cancer cells, suggesting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialE. coli, S. aureusInhibition zones ranging from 18 mm to 24 mm
AntitumorMCF-7, HCT-116, HepG-2Significant cytotoxicity observed
AntioxidantVarious radical scavenging assaysHigher activity than ascorbic acid

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, it was found that the compound displayed a robust inhibition against multiple drug-resistant bacterial strains. The study utilized standard agar diffusion methods to determine inhibition zones, confirming the compound's effectiveness in preventing bacterial growth .

Case Study: Anticancer Potential

Another significant study involved testing the compound against human cancer cell lines using the MTT assay method. The results indicated that this compound exhibited higher cytotoxicity against U-87 glioblastoma cells compared to MDA-MB-231 triple-negative breast cancer cells, demonstrating its selective anticancer properties .

Q & A

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Ligand-based virtual screening (e.g., molecular docking) evaluates binding affinity to targets like Monoamine Oxidase B (MAO-B). For instance, ZINC compounds with fluorophenyl-methoxy substitutions show inhibitory potential, with calculated molecular polarities (e.g., -3.89 to -3.24 charge) correlating with activity . Quantitative Structure-Activity Relationship (QSAR) models optimize substituents (e.g., electron-withdrawing groups) to enhance potency. In vitro validation follows using enzyme inhibition assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for fluorophenyl-methoxy analogs?

  • Methodological Answer : Discrepancies in SAR often arise from stereoelectronic effects or assay variability. Systematic studies compare substituent positions (e.g., 2- vs. 3-fluorophenyl) using standardized assays (e.g., MAO-B inhibition at pH 7.4). For example, ZINC32120629 (2-fluoro analog) shows higher activity (charge -3.57) than 4-fluoro derivatives, suggesting ortho-substitution enhances target binding . Parallel molecular dynamics simulations clarify conformational stability .

Q. How can metabolic stability and toxicity of this compound be assessed in preclinical studies?

  • Methodological Answer : Use hepatic microsome assays (human/rat) to measure metabolic half-life (t½). LC-MS/MS identifies metabolites (e.g., demethylation or hydroxylation products) . Toxicity screening includes Ames tests for mutagenicity and hERG channel binding assays for cardiac risk. For neurotoxicity, rodent models assess dose-dependent behavioral changes (e.g., Rotarod test) .

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